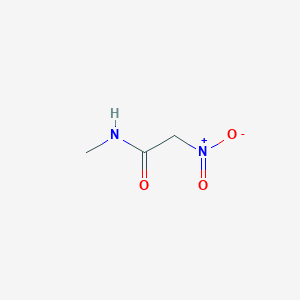

N-Methylnitroacetamide

Übersicht

Beschreibung

N-Methylnitroacetamide is a chemical compound that is structurally related to N-Methylacetamide, which is a simple amide and a model compound for the peptide bond in proteins. While the provided papers do not directly discuss N-Methylnitroacetamide, they provide insights into the properties and behaviors of N-Methylacetamide and its derivatives, which can be extrapolated to understand the nitro derivative. N-Methylacetamide itself is a useful model for studying hydrogen bonding and molecular interactions relevant to peptides and proteins .

Synthesis Analysis

The synthesis of N-Methylnitroacetamide derivatives can involve multi-step reactions including oxidation, bromination, nitration, chlorination, and acylation reactions, as indicated by the synthesis of related N-nitroacetamide derivatives from 2,4-dichlorophenoxyacetic acid . These reactions are typical in organic chemistry for introducing nitro groups and modifying amide functionalities.

Molecular Structure Analysis

The molecular structure of N-Methylacetamide has been extensively studied, providing a basis for understanding the structure of N-Methylnitroacetamide. Gas electron diffraction studies have revealed bond distances and angles in N-Methylacetamide, which include the lengths of the C-C, N-C (methyl), N-C (carbonyl), and C=O bonds, as well as various bond angles around these atoms . These structural parameters are crucial for understanding the molecular geometry and potential reactivity of the nitro derivative.

Chemical Reactions Analysis

N-Methylacetamide and its derivatives participate in hydrogen bonding, which is a key interaction in peptides and proteins. The dimer and trimer forms of trans-N-methylacetamide have been studied as models for hydrogen bonds in peptides . The introduction of a nitro group in N-Methylnitroacetamide would likely affect its hydrogen bonding capabilities and reactivity due to the electron-withdrawing nature of the nitro group.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-Methylacetamide have been characterized through various methods, including infrared spectroscopy, Raman spectroscopy, and molecular dynamics simulations. These studies have provided insights into the vibrational modes, hydrogen bonding networks, and the effects of temperature and pressure on the structure and dynamics of the liquid state of N-Methylacetamide . The presence of a nitro group in N-Methylnitroacetamide would alter these properties, potentially affecting the vibrational spectra, hydrogen bonding strength, and the compound's behavior under different physical conditions.

Wissenschaftliche Forschungsanwendungen

Neurotoxicity in Anesthetics

N-Methylnitroacetamide, as part of N-methyl-D-aspartate (NMDA) receptor antagonists like nitrous oxide and ketamine, has been studied for its neurotoxic effects. Research indicates that these anesthetics are more neurotoxic to old rat brains than to young ones, highlighting potential risks in geriatric anesthesia (Jevtovic-Todorovic & Carter, 2005).

Antidepressant Potential

NMDA receptor antagonists, including compounds like nitrous oxide which function similarly to N-Methylnitroacetamide, have been explored for their rapid antidepressant effects in treatment-resistant depression. Studies suggest a significant improvement in depressive symptoms following treatment with these agents (Nagele et al., 2015).

Cancer Research

N-Methylnitroacetamide, as part of the chemical N-methyl-N'-nitro-N-nitrosoguanidine, has been used in research studying gastric tumors in rats. This research contributes to understanding the role of chemical agents in cancer development and the mechanisms of gastric carcinogenesis (Takahashi et al., 1976).

Neuroprotection and Neurotoxicity in Anesthesia

Explorations into NMDA antagonists like ketamine, related to N-Methylnitroacetamide, have revealed both neuroprotective and neurotoxic properties. This duality is crucial in understanding the safety and efficacy of these compounds in clinical settings, such as pediatric anesthesia (Wang et al., 2008).

Safety And Hazards

Eigenschaften

IUPAC Name |

N-methyl-2-nitroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2O3/c1-4-3(6)2-5(7)8/h2H2,1H3,(H,4,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXGDLJRIJKYANC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00222407 | |

| Record name | N-Methylnitroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00222407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methylnitroacetamide | |

CAS RN |

72078-82-1 | |

| Record name | N-Methylnitroacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072078821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methylnitroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00222407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-METHYLNITROACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FL17V7RS6Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

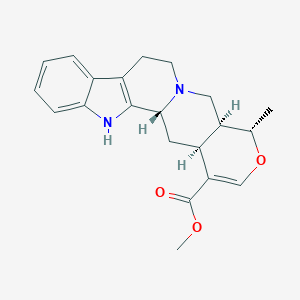

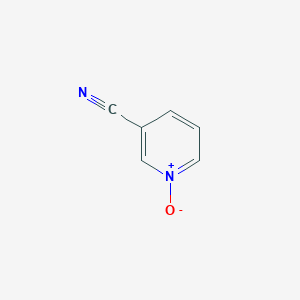

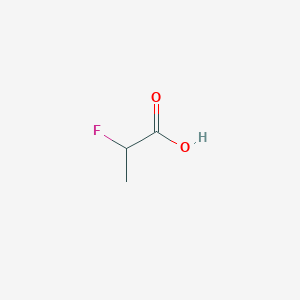

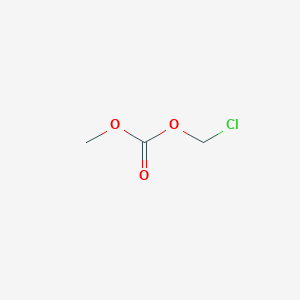

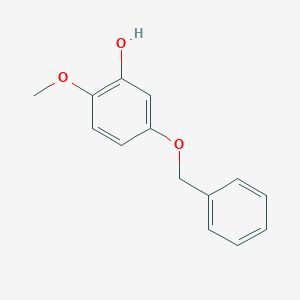

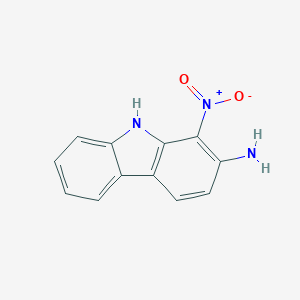

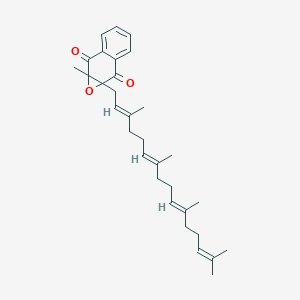

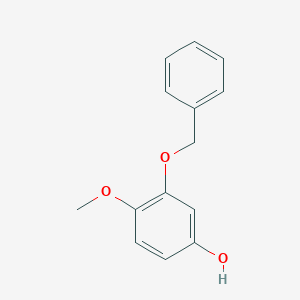

Feasible Synthetic Routes

Q & A

Q1: The research paper mentions "unusual sigmoidal kinetic profiles" in the Machetti-De Sarlo reaction involving N-Methylnitroacetamide. What causes this unusual behavior?

A1: The sigmoidal kinetic profiles observed are not due to a slow initiation step or the formation of a more reactive intermediate over time. Instead, the research revealed that N-Methylnitroacetamide, besides being a reactant, also acts as a precursor to its own catalyst. This dual role leads to an autocatalytic effect, where the reaction rate increases as more catalyst is generated from the N-Methylnitroacetamide itself. This self-catalytic behavior is responsible for the unusual sigmoidal shape of the kinetic curves.

Q2: What is the significance of understanding this autocatalytic behavior in the context of organic synthesis?

A2: Recognizing autocatalysis in reactions like this is crucial for several reasons. Firstly, it allows for more accurate predictions of reaction rates and yields. Secondly, it opens up possibilities for optimizing reaction conditions by strategically controlling the concentration of the autocatalytic species. Finally, this knowledge contributes to a more comprehensive understanding of complex reaction mechanisms, ultimately leading to the development of more efficient and controlled synthetic strategies in organic chemistry.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Disodium;[[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B127112.png)

![1-Cyclopropyl-6-fluoro-4-oxo-7-[3-[(propan-2-ylamino)methyl]pyrrolidin-1-yl]-8-(trifluoromethyl)quinoline-3-carboxylic acid](/img/structure/B127124.png)